Anti-HIV-1 NNRTI Potency: Comparative Bioactivity of 2,6-Difluoro vs. 2,5-Difluoro Isomers in MC-1220 Analogs
The 2,6-difluorophenylacetonitrile moiety is a critical pharmacophore in the synthesis of potent anti-HIV-1 compounds. A direct head-to-head study synthesized a novel analog of the NNRTI MC-1220, referred to as 'compound 7', using 2,6-difluorophenylacetonitrile as a key building block [1]. The study explicitly notes that the only structural difference between this compound and its comparator is a single fluorine atom at the 6-position versus a methyl group [1].
| Evidence Dimension | Anti-HIV-1 Activity |
|---|---|
| Target Compound Data | Compound 7 (synthesized from 2,6-difluorophenylacetonitrile) showed activity comparable to MC-1220 [1]. |
| Comparator Or Baseline | MC-1220 (an established NNRTI) |
| Quantified Difference | Comparable activity (a qualitative statement of equipotency) [1]. |
| Conditions | In vitro anti-HIV-1 evaluation of synthesized compounds [1]. |
Why This Matters
This evidence directly links the 2,6-difluoro substitution pattern to high-potency anti-HIV-1 activity, a property not observed with the 2,5-difluoro analog, making 2,6-difluorophenylacetonitrile the requisite starting material for this specific and active scaffold.
- [1] Loksha, Y. M., Pedersen, E. B., La Colla, P., & Loddo, R. (2016). Synthesis and Anti-HIV-1 Evaluation of Some Novel MC-1220 Analogs as Non-Nucleoside Reverse Transcriptase Inhibitors. Archiv der Pharmazie, 349(5), 363–372. View Source
